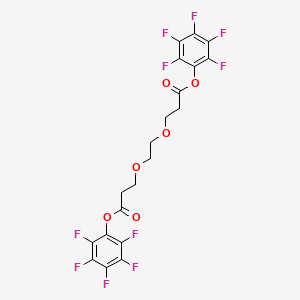

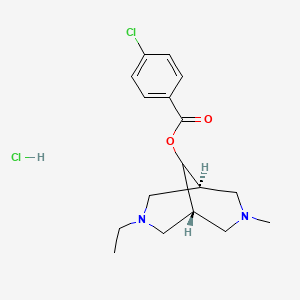

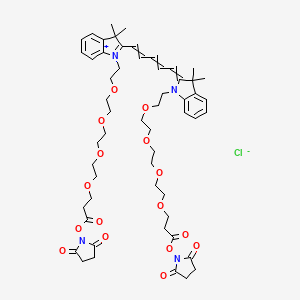

![molecular formula C29H39N6O11P B606240 [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid CAS No. 864953-34-4](/img/structure/B606240.png)

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid is a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) . This compound is primarily used in the treatment of HIV-1 by inhibiting the virus’s ability to attach to host cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid involves the preparation of an aqueous suspension at pH 1 using 0.1 N hydrochloric acid. Aqueous solutions are prepared at different pH values in the 5 to 9 range using high-performance liquid chromatography (HPLC) grade water . Water with L-lysine is used to generate the solution in the pH 8 to 9 range to avoid complexity of a mixed counterion effect . The samples are allowed to shake for 18-24 hours at room temperature (22 ± 3°C) in micro-centrifuge tubes using a Burrell Wrist Action shaker . The pH of each sample is measured after equilibration, and the sample is centrifuged at 10,000 RPM for 10 minutes . The supernatant is syringe filtered, diluted appropriately in acetonitrile/water (50:50 %v/v), and subsequently analyzed by reverse-phase HPLC .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using similar reaction conditions and purification techniques as described above .

Analyse Chemischer Reaktionen

Types of Reactions

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, acetonitrile, and water . The reactions are typically carried out at room temperature with controlled pH conditions .

Major Products

The major products formed from these reactions include the HIV-1 attachment inhibitor BMS-488043 and its derivatives .

Wissenschaftliche Forschungsanwendungen

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid is primarily used in scientific research for its role as an HIV-1 attachment inhibitor . It has applications in:

Chemistry: Used in the study of chemical reactions and synthesis involving phosphonooxymethyl prodrugs.

Biology: Investigated for its effects on viral attachment and entry into host cells.

Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1.

Industry: Utilized in the development of antiviral drugs and related pharmaceutical products.

Wirkmechanismus

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid exerts its effects by inhibiting the attachment of HIV-1 to host cells . The compound targets the viral envelope glycoprotein gp120, preventing it from binding to the CD4 receptor on host cells . This inhibition blocks the initial step of viral entry, thereby reducing the infection rate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maraviroc: Another HIV-1 entry inhibitor that targets the CCR5 co-receptor.

Enfuvirtide: An HIV-1 fusion inhibitor that prevents the virus from fusing with the host cell membrane.

Uniqueness

This compound is unique due to its specific mechanism of action targeting the viral envelope glycoprotein gp120, which is different from other entry inhibitors like Maraviroc and Enfuvirtide . This specificity makes it a valuable tool in the study and treatment of HIV-1 .

Eigenschaften

CAS-Nummer |

864953-34-4 |

|---|---|

Molekularformel |

C29H39N6O11P |

Molekulargewicht |

678.63 |

IUPAC-Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI-Schlüssel |

ZBSWJVQMWMTXIV-ZSCHJXSPSA-N |

SMILES |

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC.C(CCN)CC(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-663749 lysine; BMS 663749 lysine; BMS663749 lysine; BMS-663749 lysine salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

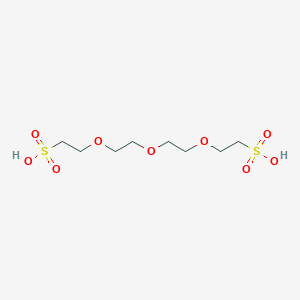

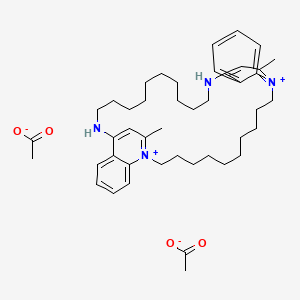

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

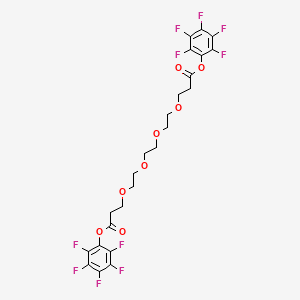

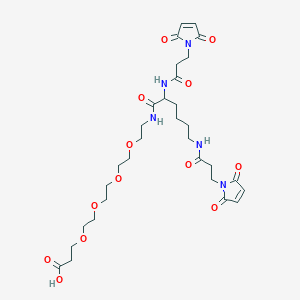

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)

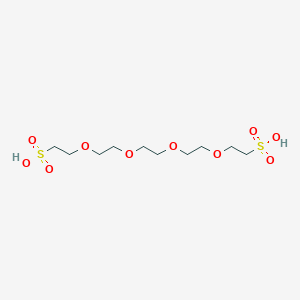

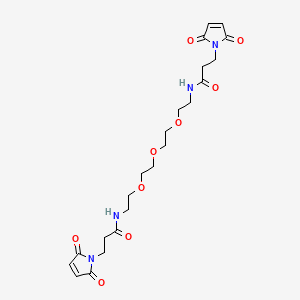

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)